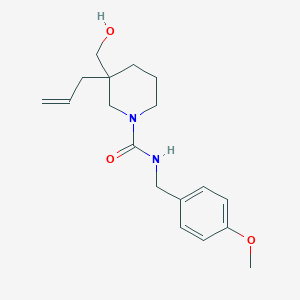

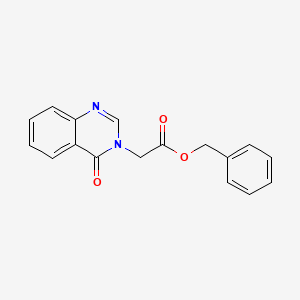

benzyl (4-oxo-3(4H)-quinazolinyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-oxo-3(4H)-quinazolinyl)acetate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of quinazoline derivatives. These compounds are known for their diverse pharmacological properties and have been explored for their potential in various biological applications.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to this compound, often involves palladium-catalyzed oxidative carbonylation reactions of ethynylaniline derivatives or the aerobic oxidative synthesis via benzyl C-H bond amination. These methods provide efficient pathways for creating a wide array of quinazoline derivatives (Costa et al., 2004; Han et al., 2011).

Molecular Structure Analysis

Structural analyses of quinazoline derivatives reveal complex molecular arrangements. For instance, the study of 5-Benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate provides insights into the aromatic and heterocyclic interactions within these compounds, highlighting the diverse potential for chemical modifications and the impact on molecular properties (Baumer et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including iodine-catalyzed synthesis, which results in the formation of different quinazoline oxides and related compounds. These reactions are significant for the functionalization and further exploration of the quinazoline scaffold in chemical and pharmaceutical research (Lee et al., 2012).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and chemical synthesis. The detailed crystal structure and intermolecular interactions can be understood through techniques like X-ray crystallography and Hirshfeld surface analysis, providing valuable information on the stability and reactivity of these compounds (Geesi, 2020).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, potential for substitution reactions, and electronic characteristics, are areas of active research. Studies involving density functional theory (DFT) calculations and molecular orbital analysis help elucidate these properties, aiding in the design and development of new compounds with desired chemical behaviors (Bakheit et al., 2023).

Future Directions

properties

IUPAC Name |

benzyl 2-(4-oxoquinazolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(22-11-13-6-2-1-3-7-13)10-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSTVIWJPSBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)

![2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5639969.png)

![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5639972.png)

![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5639979.png)

![{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5639980.png)

![1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide](/img/structure/B5639981.png)

![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)

![3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5640034.png)

![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)

![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)